molecular formula C26H33NO3S B281403 2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281403
M. Wt: 439.6 g/mol
InChI Key: WXVGXEZBJLOXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and angiogenesis, which are involved in the development of various diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of toxicity. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions related to the use of 2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in scientific research. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has shown promising therapeutic potential in various diseases. Its high potency and specificity make it a valuable tool in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base. The reaction yields the desired product, which can be purified using standard techniques.

Scientific Research Applications

2,4,6-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C26H33NO3S

Molecular Weight

439.6 g/mol

IUPAC Name

2,4,6-trimethyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C26H33NO3S/c1-7-26(5,6)19-8-10-23-21(14-19)22-15-20(9-11-24(22)30-23)27-31(28,29)25-17(3)12-16(2)13-18(25)4/h9,11-13,15,19,27H,7-8,10,14H2,1-6H3

InChI Key

WXVGXEZBJLOXRD-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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